molecular formula C27H22ClOP B14619241 [(4-Methoxyphenyl)ethynyl](triphenyl)phosphanium chloride CAS No. 60896-13-1

[(4-Methoxyphenyl)ethynyl](triphenyl)phosphanium chloride

Cat. No.: B14619241
CAS No.: 60896-13-1
M. Wt: 428.9 g/mol
InChI Key: HTXXSNRZDXDRAJ-UHFFFAOYSA-M
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Description

(4-Methoxyphenyl)ethynylphosphanium chloride is an organophosphorus compound that features a triphenylphosphine moiety bonded to a 4-methoxyphenyl group through an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)ethynylphosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate halide precursor under specific conditions. One common method is the reaction of triphenylphosphine with 4-methoxyphenylacetylene in the presence of a halogenating agent such as phosphorus trichloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)ethynylphosphanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxyphenyl)ethynylphosphanium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)ethynylphosphanium chloride involves its interaction with molecular targets through its phosphine moiety. The compound can act as a ligand, coordinating with metal centers in catalytic processes. The ethynyl group provides additional reactivity, allowing the compound to participate in various organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxyphenyl)ethynylphosphanium chloride is unique due to its combination of a triphenylphosphine moiety with an ethynyl linkage to a 4-methoxyphenyl group. This structure imparts distinct reactivity and coordination properties, making it valuable in specialized applications .

Properties

CAS No.

60896-13-1

Molecular Formula

C27H22ClOP

Molecular Weight

428.9 g/mol

IUPAC Name

2-(4-methoxyphenyl)ethynyl-triphenylphosphanium;chloride

InChI

InChI=1S/C27H22OP.ClH/c1-28-24-19-17-23(18-20-24)21-22-29(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27;/h2-20H,1H3;1H/q+1;/p-1

InChI Key

HTXXSNRZDXDRAJ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C#C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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